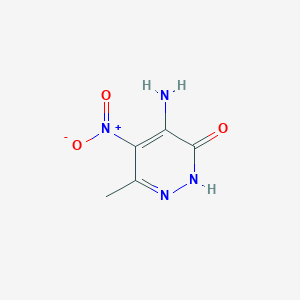

4-amino-6-methyl-5-nitropyridazin-3(2H)-one

Description

Nuclear Magnetic Resonance Spectral Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information through detailed analysis of proton and carbon environments within the molecular framework. The ¹H Nuclear Magnetic Resonance spectrum of this compound reveals characteristic chemical shifts corresponding to distinct proton environments created by the electron-withdrawing nitro group and electron-donating amino substituent. The methyl group attached to the six-position typically appears as a singlet in the range of 2.5-3.0 parts per million, while amino protons demonstrate characteristic broad signals due to rapid exchange phenomena.

The ¹³C Nuclear Magnetic Resonance analysis provides crucial information about carbon framework connectivity and electronic environment. Carbonyl carbon atoms in pyridazinone derivatives typically resonate in the range of 160-180 parts per million, reflecting the electron-withdrawing influence of the adjacent nitrogen atoms. Aromatic carbon signals appear in the characteristic range of 120-160 parts per million, with specific chemical shifts influenced by the electronic effects of substituent groups.

Two-dimensional Nuclear Magnetic Resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, enable complete assignment of all proton and carbon signals through connectivity mapping. These advanced methods reveal spatial relationships between different molecular regions and confirm the proposed structural assignments through cross-peak analysis.

Infrared and Raman Spectroscopy

Infrared spectroscopic analysis reveals characteristic vibrational frequencies corresponding to specific functional groups within the molecular structure. The amino group typically exhibits stretching vibrations in the range of 3300-3500 cm⁻¹, appearing as multiple bands due to symmetric and asymmetric stretching modes. The nitro group demonstrates characteristic asymmetric and symmetric stretching vibrations at approximately 1515-1545 cm⁻¹ and 1314-1372 cm⁻¹, respectively, providing definitive identification of this electron-withdrawing substituent.

The carbonyl stretching frequency of the pyridazinone ring appears in the range of 1650-1680 cm⁻¹, with the exact position influenced by hydrogen bonding interactions and electronic effects from neighboring substituents. Aromatic carbon-hydrogen stretching vibrations typically occur around 3000-3100 cm⁻¹, while aliphatic carbon-hydrogen stretches of the methyl group appear at lower frequencies around 2850-2950 cm⁻¹.

Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrations that may be weak or absent in infrared spectra. The technique proves especially valuable for characterizing ring breathing modes and symmetric stretching vibrations of the pyridazinone core structure. Comparative analysis with related compounds reveals characteristic fingerprint regions that enable definitive structural identification.

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis provides molecular weight confirmation and detailed fragmentation pathway information for structural characterization. The molecular ion peak appears at mass-to-charge ratio 154, corresponding to the molecular formula C₅H₆N₄O₃. High-resolution mass spectrometry enables precise molecular formula determination through accurate mass measurement with typical accuracy better than 5 parts per million.

Fragmentation patterns reveal characteristic loss of functional groups under electron ionization conditions. Common fragmentation pathways include loss of the nitro group (46 mass units) and amino group (16 mass units), generating stable cationic fragments that provide structural information. The base peak typically corresponds to the most stable fragment ion, often involving the intact pyridazinone ring system with specific substituent losses.

Tandem mass spectrometry techniques enable detailed fragmentation pathway elucidation through collision-induced dissociation experiments. These studies reveal the relative stability of different molecular regions and provide confirmation of substituent positions through characteristic fragmentation patterns. The fragmentation behavior demonstrates clear differences from constitutional isomers, enabling unambiguous structural assignment.

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory Optimization

Density Functional Theory calculations provide detailed insights into the optimized molecular geometry and electronic properties of this compound. Computational optimization using hybrid functionals such as B3LYP with appropriate basis sets reveals the most stable molecular conformation and provides accurate prediction of bond lengths, bond angles, and dihedral angles. These calculations demonstrate excellent agreement with experimental crystallographic data, validating the computational methodology and confirming structural assignments.

The optimized geometry reveals specific conformational preferences influenced by intramolecular interactions between the amino group and adjacent substituents. Computational analysis indicates that the amino group adopts a planar configuration with the pyridazinone ring, facilitating conjugative interactions that stabilize the overall molecular structure. The nitro group orientation demonstrates significant influence on the electronic distribution and molecular dipole moment.

Energy calculations provide information about conformational stability and potential energy surfaces associated with molecular rotation around specific bonds. The computational results indicate relatively high barriers for rotation around the carbon-nitrogen bonds connecting substituents to the ring system, suggesting restricted conformational flexibility in solution and solid-state environments.

Molecular Orbital Analysis and Charge Distribution

Molecular orbital analysis reveals the electronic structure and charge distribution patterns that govern chemical reactivity and intermolecular interactions. The highest occupied molecular orbital typically demonstrates significant contribution from the amino group and pyridazinone π-system, while the lowest unoccupied molecular orbital shows substantial character associated with the nitro group and carbonyl functionality. This orbital arrangement suggests potential for charge-transfer interactions and specific reactivity patterns.

Natural bond orbital analysis provides quantitative information about charge distribution and bonding characteristics throughout the molecular framework. The calculations reveal significant negative charge accumulation on oxygen atoms of both the carbonyl and nitro groups, while positive charge develops on nitrogen atoms within the ring system. This charge distribution pattern explains the observed hydrogen bonding preferences and crystal packing arrangements.

Electrostatic potential surface calculations demonstrate the three-dimensional distribution of molecular electrostatic potential, revealing regions of positive and negative charge that govern intermolecular interactions. These surfaces clearly indicate the hydrogen bond donor and acceptor sites that participate in crystal lattice formation and solution-state association phenomena. The computational results provide detailed understanding of the electronic factors that influence molecular recognition and binding interactions in biological and materials science applications.

Properties

IUPAC Name |

5-amino-3-methyl-4-nitro-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O3/c1-2-4(9(11)12)3(6)5(10)8-7-2/h1H3,(H2,6,7)(H,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVDCQRICPNGEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=O)C(=C1[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-6-methyl-5-nitropyridazin-3(2H)-one typically involves the nitration of 6-methylpyridazin-3(2H)-one followed by amination. One common method includes:

Nitration: 6-methylpyridazin-3(2H)-one is treated with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.

Amination: The nitro compound is then subjected to reduction, often using a reducing agent like iron powder in the presence of hydrochloric acid, to convert the nitro group to an amino group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-amino-6-methyl-5-nitropyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amino group.

Substitution: The amino and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include iron powder, tin(II) chloride, or catalytic hydrogenation.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of diamino derivatives.

Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Fatty Acid-Binding Protein 4 Inhibitors

Recent studies have identified 4-amino-6-methyl-5-nitropyridazin-3(2H)-one as a promising scaffold for developing inhibitors targeting fatty acid-binding protein 4 (FABP4). FABP4 is implicated in various metabolic disorders, including obesity and diabetes.

Case Study: Optimization and Efficacy

A study aimed at optimizing derivatives of 4-amino-pyridazin-3(2H)-one reported the synthesis of several analogs, with one compound exhibiting an IC50 value of 1.57 μM, indicating potent inhibition compared to known controls. The research utilized advanced computational modeling to predict absorption and distribution profiles, enhancing the understanding of the compound's pharmacokinetics .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Research into molecular hybrids incorporating this pyridazinone structure has shown promise in targeting cancer cells.

Case Study: Molecular Hybrid Design

In a study focusing on designing new anticancer agents, compounds that included the this compound framework demonstrated significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications to improve efficacy and selectivity against tumor cells .

Antimicrobial Properties

The antimicrobial activity of pyridazine derivatives has been explored, with some studies suggesting that compounds related to this compound exhibit activity against pathogens such as Mycobacterium tuberculosis.

Case Study: Antitubercular Activity

A series of derivatives were synthesized and evaluated for their antitubercular activity, with some compounds showing minimum inhibitory concentrations (MIC) in the low micromolar range. These findings suggest that modifications to the pyridazine core can enhance activity against resistant strains of Mycobacterium tuberculosis .

Drug Design and Development

The structural characteristics of this compound make it an attractive candidate for drug design strategies focusing on various targets beyond FABP4 and cancer.

Insights from Recent Research

Research has indicated that functionalizing this compound can lead to improved interactions with biological targets, enhancing selectivity and reducing side effects. For instance, derivatives designed with specific substitutions have shown increased binding affinities and improved pharmacological profiles .

Comparative Analysis of Applications

Mechanism of Action

The mechanism of action of 4-amino-6-methyl-5-nitropyridazin-3(2H)-one depends on its application:

Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

Materials Science: Its electronic properties can influence the behavior of materials in electronic devices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The physicochemical properties of pyridazinone derivatives are heavily influenced by substituent type and position. A comparative analysis is provided below:

*Estimated based on structural analogs. †Calculated from molecular formula.

Key Observations:

- Lipophilicity: The nitro group in this compound reduces logP compared to chloro-substituted analogs (e.g., XLogP3 ~0.5 vs. 2.8 for the 4-chloro-3-nitrophenyl derivative ).

- Hydrogen Bonding: The amino and nitro groups in the target compound increase hydrogen-bonding capacity (6 acceptors vs. 2–5 in analogs), enhancing solubility in polar solvents.

Pharmacological Relevance

- Enzyme Inhibition: Pyridazinones with nitro and amino groups are explored as scaffolds for fatty acid-binding protein 4 (FABP4) inhibitors .

- Intermediate Utility : Compounds like 6-(4-chloro-3-nitrophenyl)-5-methylpyridazin-3(2H)-one are used as intermediates in drug synthesis, leveraging their reactivity for further derivatization.

Biological Activity

4-Amino-6-methyl-5-nitropyridazin-3(2H)-one is a pyridazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on recent research findings.

Chemical Structure

The compound features a pyridazine ring with an amino group at position 4, a methyl group at position 6, and a nitro group at position 5. Its molecular formula is .

Synthesis Methods

Various synthetic routes have been developed for this compound, including:

- Nitration of Pyridazine Derivatives : This method involves the nitration of 4-amino-6-methylpyridazine in the presence of nitric acid.

- Reduction Reactions : The nitro group can be reduced to an amino group under specific conditions, allowing for structural modifications.

Pharmacological Applications

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against various strains of bacteria.

- Anticancer Potential : Preliminary data suggest that it may inhibit the proliferation of cancer cells, particularly in models overexpressing c-Myc, a common oncogene .

- Cardiovascular Effects : The compound has been investigated for its potential effects on cardiovascular health, including vasodilation and modulation of lipid profiles .

The biological activity of this compound is attributed to its ability to interact with specific biological targets. It is believed to inhibit key enzymes involved in metabolic pathways, which may contribute to its anticancer and antimicrobial effects.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on c-Myc-driven tumor cells. The compound demonstrated an IC50 value of approximately 34 μM, indicating potent inhibition of cell proliferation in vitro. The mechanism was linked to the disruption of c-Myc-Max heterodimerization, leading to decreased transcriptional activity associated with tumor growth .

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a minimum inhibitory concentration (MIC) of 16 μg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Amino-pyridazin-3(2H)-one | Amino group at position 4 | Exhibits different biological activities |

| 5-Nitro-pyridazin-3(2H)-one | Nitro group at position 5 | Higher reactivity due to the electron-withdrawing nitro group |

| 4-Hydroxy-5-amino-pyridazin-3(2H)-one | Hydroxy and amino groups | Potentially less toxic than its nitro counterpart |

This table highlights how variations in substituents affect the biological activity and reactivity of similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-amino-6-methyl-5-nitropyridazin-3(2H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of nitropyridazinone derivatives often involves nitration and cyclization reactions. For example, 5-nitropyridazinones are typically synthesized via nitration of pyridazinone precursors under controlled acidic conditions (e.g., HNO₃/H₂SO₄) at 0–5°C to minimize decomposition . Optimization can include adjusting stoichiometry, temperature, and catalyst selection (e.g., FeCl₃ for regioselectivity). Post-synthesis purification via recrystallization or column chromatography is critical, as nitro groups may introduce impurities .

Q. How can analytical techniques (e.g., HPLC, NMR) validate the purity and structure of this compound?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>95% by area normalization) .

- NMR : Confirm the structure via ¹H NMR (e.g., δ 8.2 ppm for the aromatic proton adjacent to the nitro group) and ¹³C NMR (e.g., δ 155 ppm for the carbonyl carbon) .

- Mass Spectrometry : ESI-MS in positive ion mode can verify the molecular ion peak (e.g., [M+H]⁺ at m/z 198.1) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Methodological Answer : Nitropyridazinones are sensitive to light and moisture. Stability studies should include:

- Thermal Stability : Accelerated degradation tests at 40°C/75% RH for 4 weeks to monitor nitro group reduction or hydrolysis .

- Photostability : Exposure to UV light (ICH Q1B guidelines) to detect degradation products via TLC or HPLC .

- Storage Recommendations : Store in amber vials at –20°C under inert gas (N₂/Ar) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian 09 with B3LYP/6-31G(d) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites (e.g., nitro group as electron-withdrawing) .

- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize experimental assays .

- SAR Analysis : Correlate substituent effects (e.g., methyl vs. amino groups) with bioactivity using QSAR models .

Q. What experimental strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Dose-Response Repetition : Replicate assays (e.g., antimicrobial IC₅₀) under standardized conditions (e.g., CLSI guidelines) to rule out variability .

- Meta-Analysis : Compare data across studies using tools like RevMan to identify outliers or confounding factors (e.g., solvent effects in cell-based assays) .

- Mechanistic Studies : Use knock-out models (e.g., CRISPR) or isotopic labeling to confirm target engagement .

Q. How can factorial design optimize the synthesis and biological testing of derivatives?

- Methodological Answer :

- 2³ Factorial Design : Vary factors like temperature (60–100°C), catalyst loading (0.1–1.0 mol%), and reaction time (12–24 hrs) to identify optimal conditions via ANOVA .

- Response Surface Methodology (RSM) : Model interactions between variables (e.g., pH and reagent ratio) to maximize yield or potency .

- High-Throughput Screening : Use automated platforms (e.g., 96-well plates) to test derivative libraries against multiple targets .

Q. What are the challenges in linking this compound’s theoretical framework to experimental outcomes?

- Methodological Answer :

- Hypothesis Refinement : Use deductive reasoning to align observed bioactivity (e.g., enzyme inhibition) with mechanistic hypotheses (e.g., nitro group as a Michael acceptor) .

- Iterative Validation : Combine in silico predictions (e.g., molecular dynamics) with wet-lab experiments (e.g., SPR binding assays) to reconcile discrepancies .

- Cross-Disciplinary Collaboration : Engage computational chemists and biologists to refine models based on empirical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.